molecular formula C26H27ClN6O B127983 ZD 7155 hydrochloride CAS No. 146709-78-6

ZD 7155 hydrochloride

Cat. No. B127983
M. Wt: 475 g/mol
InChI Key: NAGGAAHTUXEGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZD 7155 hydrochloride is not directly mentioned in the provided papers. However, the papers discuss zinc hydroxychlorides, which are related compounds. Zinc hydroxychlorides are layered materials that can be synthesized from zinc oxide (ZnO) nanoparticles when aged with aqueous zinc chloride (ZnCl2) solutions at various temperatures. These compounds are part of a group known as basic zinc salts (BZS) and have been studied for their unique structural and chemical properties .

Synthesis Analysis

The synthesis of zinc hydroxychlorides involves aging ZnO nanoparticles with ZnCl2 solutions. The process is temperature-dependent, with different temperatures ranging from 6 to 140°C affecting the crystallinity of the resulting material. At lower temperatures, such as 6°C, the ZnO diffraction peaks disappear, and the zinc hydroxychloride peaks develop, resulting in thin hexagonal plate particles. The crystallinity of the layered structure improves with increasing aging temperature .

Molecular Structure Analysis

The molecular structure of zinc hydroxychloride II, as one of the zinc hydroxychlorides, has been determined to be rhombohedral with specific lattice parameters. The symmetry group is identified, and the atomic positions have been established through Patterson and Fourier projections. The structure is layered and can be derived from a hypothetical zinc hydroxide structure. Within the layers, zinc atoms are coordinated both octahedrally and tetrahedrally, with the bonds showing predominantly ionic and covalent character, respectively .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving zinc hydroxychlorides. However, the synthesis process itself can be considered a chemical reaction where ZnO reacts with ZnCl2 in an aqueous solution to form the layered zinc hydroxychloride structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc hydroxychlorides include a Cl-deficient composition, with the atomic Cl/Zn ratios being less than the theoretical ratio. This suggests that some Cl atoms in the layer are replaced with bicarbonate (HCO3-) and/or hydroxide (OH-) ions. The specific surface areas of these materials are estimated to be around 10 m²/g, and they show a high affinity for water molecules, as indicated by the enhanced water adsorption capacity. The crystallinity of the material affects its water adsorption selectivity, with less-crystallized parts showing higher selectivity .

Scientific Research Applications

Nerve Function and Regeneration

ZD-7155 has shown potential in improving nerve function and regeneration in diabetic rats. It prevented and corrected deficits in sensory and motor conduction velocity, attenuated resistance to hypoxic conduction failure, increased endoneurial capillary density, maintained sciatic nutritive endoneurial blood flow, and attenuated reductions in endoneurial O2 tension. Additionally, it prevented deficits in myelinated fiber regeneration post-nerve injury in diabetic conditions, highlighting its role in neurovascular etiology of nerve dysfunction in diabetes (Maxfield, Love, Cotter, & Cameron, 1995).

Systemic and Renal Hemodynamic Effects

In conscious lambs, ZD 7155 demonstrated dose-dependent effects on systemic and renal hemodynamics. It decreased renal vascular resistance and increased renal blood flow, with these responses lasting less than 90 minutes. Additionally, mean arterial pressure decreased after ZD 7155 administration in various age groups, indicating its significant impact on blood pressure and renal vascular tone (Chappellaz & Smith, 2006).

Renal Effects Modulated by Angiotensin II

ZD 7155 was found to modulate the renal effects of stress-induced increases in sympathetic nerve activity in rats. It blunted decreases in urine volume and sodium excretion in response to stress, without affecting glomerular filtration rate or renal plasma flow. These findings suggest that ZD 7155 impacts renal nerve-mediated antinatriuresis and anitidiuresis in response to stress, mediated by endogenous Ang II (Veelken, Hilgers, Stetter, Siebert, Schmieder, & Mann, 1996).

Cardiovascular Homeostasis and Baroreflex Control

In conscious lambs, ZD 7155 played a role in regulating cardiovascular homeostasis and arterial baroreflex control of heart rate. It influenced mean arterial pressure and heart rate, with notable changes in the heart rate range and minimum heart rate. This highlights its potential role in modulating cardiovascular function early in life (Wehlage & Smith, 2012).

Safety And Hazards

ZD 7155 hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGGAAHTUXEGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431372
Record name 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZD 7155 hydrochloride

CAS RN

146709-78-6
Record name 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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